molecular formula C4H4Cl2O3 B14706841 2,2-Dichloroethenyl methyl carbonate CAS No. 21985-71-7

2,2-Dichloroethenyl methyl carbonate

Cat. No.: B14706841
CAS No.: 21985-71-7
M. Wt: 170.98 g/mol
InChI Key: JHSKBWHWHNCASE-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl methyl carbonate is an organic compound with the molecular formula C4H4Cl2O3. It is a derivative of dimethyl carbonate and is characterized by the presence of two chlorine atoms attached to the ethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethenyl methyl carbonate typically involves the reaction of dimethyl carbonate with a chlorinated ethylene derivative under controlled conditions. One common method is the reaction of dimethyl carbonate with 1,1-dichloroethylene in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethenyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloroethenyl methyl carbonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Polymer Chemistry: Employed in the production of specialty polymers and resins.

    Pharmaceuticals: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients.

    Environmental Chemistry: Studied for its potential use in the degradation of environmental pollutants

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl methyl carbonate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the ethylene group highly reactive, facilitating nucleophilic attacks. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are crucial for its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloroethenyl methyl carbonate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to other carbonate derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

21985-71-7

Molecular Formula

C4H4Cl2O3

Molecular Weight

170.98 g/mol

IUPAC Name

2,2-dichloroethenyl methyl carbonate

InChI

InChI=1S/C4H4Cl2O3/c1-8-4(7)9-2-3(5)6/h2H,1H3

InChI Key

JHSKBWHWHNCASE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC=C(Cl)Cl

Origin of Product

United States

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